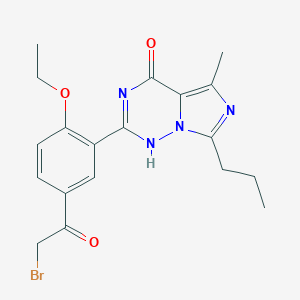

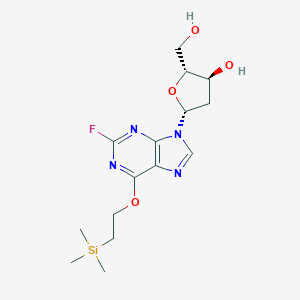

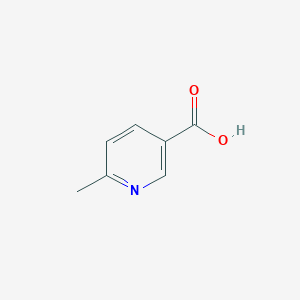

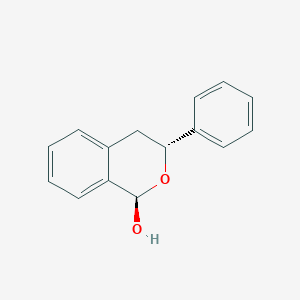

![molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehyde CAS No. 138479-53-5](/img/structure/B143020.png)

2-[1,2,4]Triazol-1-yl-benzaldehyde

Vue d'ensemble

Description

2-[1,2,4]Triazol-1-yl-benzaldehyde is a compound that is part of a broader class of triazole derivatives. These compounds are of significant interest due to their diverse range of biological activities, including antimicrobial properties. The structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structural motif is known to interact with various biological targets, leading to the observed activities .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, a group of novel 1,4-bis(triazol-4-yl)benzene derivatives were synthesized using a facile pathway starting with p-phenylenediamine, followed by reactions with selected triethyl orthoalkylates and hydrazine monohydrate . Another approach involves the selective synthesis of triazole derivatives starting from nitrobenzene derivatives, through a sequence of functional group transformations including hydrogenation and Sandmeyer iodination . Additionally, triazole derivatives can be synthesized by reactions of aminotriazoles with benzaldehyde or its derivatives, leading to the formation of stable hemiaminals and Schiff bases .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic analyses such as IR, NMR, and X-ray crystallography. For example, the structure of a methyl derivative was confirmed by X-ray analysis , while the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by crystallizing in the monoclinic space group . The crystal structures of various triazole derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation with benzaldehydes to form hemiaminals and Schiff bases . The reaction mechanisms have been studied using DFT calculations, identifying transition states and the influence of substituents and solvation on the reaction mechanism . These reactions are crucial for the formation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as lipophilicity, antimicrobial activity, and antioxidant activity, have been extensively studied. The lipophilicity of certain compounds was investigated using HPLC, and their antimicrobial properties were evaluated in vitro, showing significant activity against certain bacterial strains . The antioxidant activities of some triazole derivatives were compared to standard antioxidants, revealing their potential as antioxidant agents .

Applications De Recherche Scientifique

Synthesis and Structural Insights

2-[1,2,4]Triazol-1-yl-benzaldehyde derivatives are key intermediates in the synthesis of various complex molecules. For instance, reactions of 1,2,4-triazole derivatives with zinc acetate have led to the formation of new complexes that exhibit strong luminescence, indicating potential applications in materials science, particularly in the development of luminescent materials (Gusev et al., 2011).

Antimicrobial and Antifungal Activities

Compounds synthesized from 2-[1,2,4]Triazol-1-yl-benzaldehyde have shown promising antimicrobial and antifungal activities. Studies have highlighted the synthesis of benzaldehyde oxime ethers with 1,2,4-triazoles, demonstrating significant activity against Bacillus subtilis, suggesting potential applications in the development of new antimicrobial agents (Papakonstantinou-Garoufalias et al., 1998). Another research focused on improving antimicrobial effects through the synthesis of etoksibenzilidenamino derived 1,2,4-triazoles, which were effective against various bacterial strains, indicating the role of these compounds in enhancing antimicrobial therapies (Kardaş et al., 2017).

Chemical Synthesis and Characterization

The preparation of 1,2,4-triazole and benzotriazole ester derivatives from reactions involving benzaldehyde demonstrates the versatility of 2-[1,2,4]Triazol-1-yl-benzaldehyde in synthesizing a wide range of chemical compounds. These derivatives possess various biological applications due to the inherent properties of the triazole ring (Toumani, 2017).

Reaction Mechanisms and Stability

The reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been extensively studied, revealing detailed mechanisms involving the formation of stable hemiaminals and Schiff bases. Such studies contribute to the understanding of reaction pathways and the stability of resulting compounds, which is crucial for designing novel chemical entities with desired properties (Berski et al., 2015).

Novel Compound Synthesis

Research has also focused on the synthesis of novel compounds such as 1,2,4-triazine derivatives, highlighting the role of 2-[1,2,4]Triazol-1-yl-benzaldehyde in generating new molecules with potential industrial and biological applications. The synthesis of such compounds involves complex reactions, showcasing the chemical versatility and potential of 2-[1,2,4]Triazol-1-yl-benzaldehyde in facilitating the creation of new molecules (Ibraheam, 2022).

Safety And Hazards

The safety data sheet for 2-[1,2,4]Triazol-1-yl-benzaldehyde indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOWYKORVDKYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393425 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[1,2,4]Triazol-1-yl-benzaldehyde | |

CAS RN |

138479-53-5 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.